2-(Carboxymethoxy)pyridine-3-carboxylic acid
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Overview
Description
2-(Carboxymethoxy)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by the presence of a pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with carboxylic acid groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carboxymethoxy group at the 2-position and the carboxylic acid group at the 3-position. One common method involves the use of carboxymethylation reactions, where a carboxymethyl group is introduced to the pyridine ring through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine alcohols .
Scientific Research Applications
2-(Carboxymethoxy)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Carboxymethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethoxy and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the carboxymethoxy group.
Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but lacks the carboxymethoxy group.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness
2-(Carboxymethoxy)pyridine-3-carboxylic acid is unique due to the presence of both carboxymethoxy and carboxylic acid groups, which can provide distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H7NO5 |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2-(carboxymethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13) |
InChI Key |
KMAWUMPPPJHJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(=O)O)C(=O)O |
Origin of Product |
United States |
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